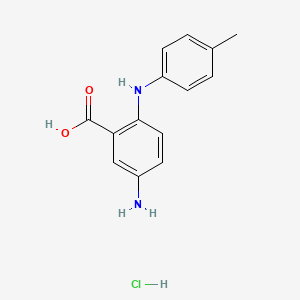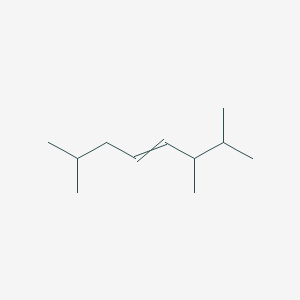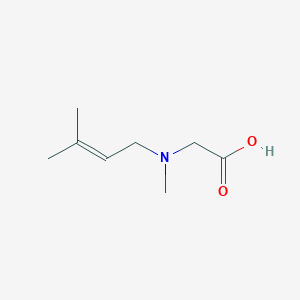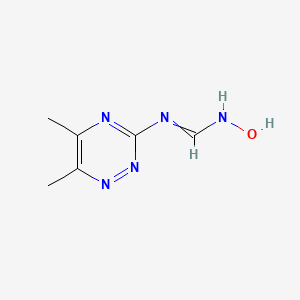
Molybdenum--platinum (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum–platinum (1/3) is a compound consisting of one part molybdenum and three parts platinum. This compound is part of the broader family of molybdenum-platinum alloys, which are known for their unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These properties make molybdenum–platinum (1/3) a valuable material in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–platinum (1/3) typically involves high-temperature methods due to the high melting points of both molybdenum and platinum. One common method is the co-reduction of molybdenum and platinum salts in a hydrogen atmosphere at elevated temperatures. This process involves the reduction of molybdenum trioxide and platinum chloride in a hydrogen stream, resulting in the formation of the molybdenum–platinum alloy.
Industrial Production Methods
In industrial settings, the production of molybdenum–platinum (1/3) often involves powder metallurgy techniques. This includes the mixing of molybdenum and platinum powders, followed by compaction and sintering at high temperatures. The sintering process ensures the formation of a homogeneous alloy with the desired composition and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum–platinum (1/3) can be oxidized in the presence of oxygen at high temperatures, forming molybdenum trioxide and platinum oxide.
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures, reverting to its metallic form.
Substitution: In certain conditions, molybdenum–platinum (1/3) can undergo substitution reactions with halogens, forming molybdenum halides and platinum halides.
Major Products
The major products of these reactions include molybdenum trioxide, platinum oxide, molybdenum halides, and platinum halides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Molybdenum–platinum (1/3) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a component in biosensors.
Medicine: Molybdenum–platinum (1/3) is explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: The compound is used in high-temperature applications, such as in the production of high-strength alloys and as a component in catalytic converters.
Wirkmechanismus
The mechanism of action of molybdenum–platinum (1/3) in catalytic applications involves the activation of reactant molecules on the surface of the alloy. The unique electronic properties of the molybdenum and platinum atoms facilitate the adsorption and activation of reactants, leading to enhanced reaction rates. In biological systems, the compound can interact with enzymes and other biomolecules, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molybdenum disulfide (MoS2): Known for its lubricating properties and use in electronics.
Platinum-rhodium alloys: Used in high-temperature applications and as catalysts in the chemical industry.
Tungsten-platinum alloys: Similar to molybdenum–platinum alloys, these are used in high-strength applications and as catalysts.
Uniqueness
Molybdenum–platinum (1/3) stands out due to its specific ratio of molybdenum to platinum, which imparts unique catalytic properties and high-temperature stability. This makes it particularly valuable in applications requiring both high strength and catalytic activity.
Eigenschaften
CAS-Nummer |
60862-48-8 |
|---|---|
Molekularformel |
MoPt3 |
Molekulargewicht |
681.2 g/mol |
IUPAC-Name |
molybdenum;platinum |
InChI |
InChI=1S/Mo.3Pt |
InChI-Schlüssel |
VCCBRZDHSCYNFV-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)


![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)

![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)




